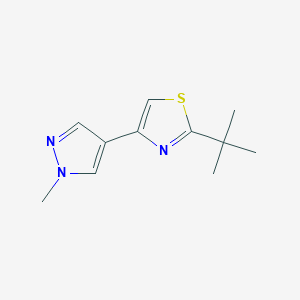![molecular formula C12H12N2O2S B7629999 [2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)
[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of [2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to activate the Nrf2-ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in cells. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone for lab experiments is its diverse biological activities. It can be used in a variety of assays to investigate its effects on various signaling pathways and cellular processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on [2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of new synthetic methods for this compound and related thiazole derivatives. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, investigations into the toxicity and pharmacokinetics of [2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone are needed to determine its potential use as a therapeutic agent.
Métodos De Síntesis
The synthesis of [2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone is a multi-step process that involves the reaction of various starting materials. One of the most common methods for synthesizing this compound involves the reaction of 3-furancarboxaldehyde with thiosemicarbazide, followed by the addition of pyrrolidine and a suitable reagent for the formation of the thiazole ring. The final product is obtained after purification and isolation steps.
Aplicaciones Científicas De Investigación
[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for the development of new catalysts.
Propiedades
IUPAC Name |
[2-(furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(14-4-1-2-5-14)10-7-13-11(17-10)9-3-6-16-8-9/h3,6-8H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSAWXUZALWAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2,3-Dimethylphenyl)piperidin-1-yl]ethanone](/img/structure/B7629924.png)
![1-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]ethanone](/img/structure/B7629929.png)


![Cyclopropyl-[2-(2-methylazepane-1-carbonyl)pyrrolidin-1-yl]methanone](/img/structure/B7629948.png)
![2,2,2-Trifluoro-1-[1-[2-(oxolan-2-ylmethoxy)ethyl]pyrrolidin-2-yl]ethanol](/img/structure/B7629949.png)
![7a-Methyl-3-(2-methylazepane-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7629951.png)



![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)

![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)